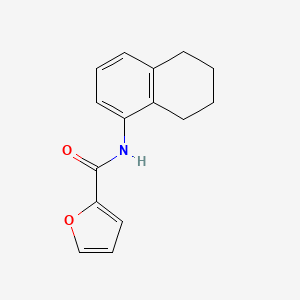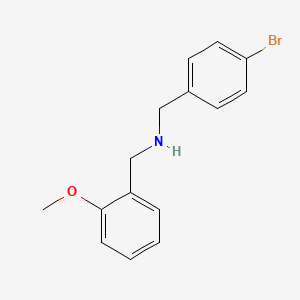
N-(3,5-dimethylphenyl)-1-phenylmethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dimethylphenyl)-1-phenylmethanesulfonamide, also known as DPMMS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential application in various fields.
Mecanismo De Acción
The mechanism of action of N-(3,5-dimethylphenyl)-1-phenylmethanesulfonamide is not yet fully understood. However, it is believed that N-(3,5-dimethylphenyl)-1-phenylmethanesulfonamide acts as a hole transport material in organic electronic devices. This means that it facilitates the movement of positive charges through the device, allowing for the efficient conversion of light into electrical energy.
Biochemical and Physiological Effects
There is currently no research available on the biochemical and physiological effects of N-(3,5-dimethylphenyl)-1-phenylmethanesulfonamide. However, as N-(3,5-dimethylphenyl)-1-phenylmethanesulfonamide is not intended for use as a drug, this is not a significant concern for scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(3,5-dimethylphenyl)-1-phenylmethanesulfonamide in lab experiments is its ease of synthesis. N-(3,5-dimethylphenyl)-1-phenylmethanesulfonamide can be synthesized using standard laboratory equipment and does not require any specialized equipment or techniques. Additionally, N-(3,5-dimethylphenyl)-1-phenylmethanesulfonamide has excellent charge transport properties, making it a potentially valuable material for use in organic electronic devices.
One limitation of using N-(3,5-dimethylphenyl)-1-phenylmethanesulfonamide in lab experiments is its relatively low solubility in common organic solvents. This can make it difficult to work with in certain applications. Additionally, as N-(3,5-dimethylphenyl)-1-phenylmethanesulfonamide is a relatively new material, there is still much to be learned about its properties and potential applications.
Direcciones Futuras
There are several potential future directions for research on N-(3,5-dimethylphenyl)-1-phenylmethanesulfonamide. One area of interest is in the development of new synthetic methods for N-(3,5-dimethylphenyl)-1-phenylmethanesulfonamide that could improve its properties or enable new applications. Additionally, further research is needed to fully understand the mechanism of action of N-(3,5-dimethylphenyl)-1-phenylmethanesulfonamide and its potential applications in organic electronics. Finally, there is also potential for research on the use of N-(3,5-dimethylphenyl)-1-phenylmethanesulfonamide in other fields, such as catalysis or materials science.
Conclusion
In conclusion, N-(3,5-dimethylphenyl)-1-phenylmethanesulfonamide is a promising material for use in various fields of scientific research. Its ease of synthesis and excellent charge transport properties make it a potential candidate for use in organic electronic devices. Further research is needed to fully understand the properties and potential applications of N-(3,5-dimethylphenyl)-1-phenylmethanesulfonamide.
Métodos De Síntesis
The synthesis of N-(3,5-dimethylphenyl)-1-phenylmethanesulfonamide involves the reaction of 3,5-dimethylbenzene sulfonyl chloride with aniline in the presence of a base. This reaction results in the formation of N-(3,5-dimethylphenyl)-1-phenylmethanesulfonamide as a white solid. The synthesis of N-(3,5-dimethylphenyl)-1-phenylmethanesulfonamide is relatively simple and can be carried out using standard laboratory equipment.
Aplicaciones Científicas De Investigación
N-(3,5-dimethylphenyl)-1-phenylmethanesulfonamide has been extensively studied for its potential application in various fields of scientific research. One of the most promising areas of application for N-(3,5-dimethylphenyl)-1-phenylmethanesulfonamide is in the field of organic electronics. N-(3,5-dimethylphenyl)-1-phenylmethanesulfonamide has been shown to have excellent charge transport properties, making it a potential candidate for use in organic electronic devices such as solar cells and transistors.
Propiedades
IUPAC Name |
N-(3,5-dimethylphenyl)-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-12-8-13(2)10-15(9-12)16-19(17,18)11-14-6-4-3-5-7-14/h3-10,16H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJIPKHQHNGQZRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)CC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200686 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(1-azepanylcarbonyl)benzyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5681615.png)
![2-[({[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}amino)methyl]-6-methyl-4-quinolinol dihydrochloride](/img/structure/B5681618.png)

![4-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5681629.png)
![2-(dimethylamino)-N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]-4-methyl-5-pyrimidinecarboxamide](/img/structure/B5681630.png)


![N-{[4'-(pyrrolidin-1-ylsulfonyl)biphenyl-2-yl]methyl}propanamide](/img/structure/B5681656.png)


![2-ethyl-9-[4-(4-fluorophenyl)-4-oxobutanoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5681679.png)

![ethyl 2-[(4-chloro-2-nitrobenzoyl)amino]benzoate](/img/structure/B5681709.png)
